Fluorolink(R) D

Vue d'ensemble

Description

Fluorolink® D is a novel fluorinated linker molecule that has gained significant attention in the scientific community due to its unique properties. This compound is designed to facilitate the attachment of fluorine atoms to target molecules, enhancing their stability, solubility, and bioavailability.

Applications De Recherche Scientifique

Fluorolink® D has a wide range of scientific research applications, including:

Medical Imaging and Diagnosis: In the form of 2-deoxy-2-[18F] fluoro-D-glucose (18FDG), it is used in positron emission tomography (PET) for imaging brain glucose metabolism, myocardial metabolism, and tumor metabolism.

Plant Imaging: 18FDG is also used in plant science to study the translocation and metabolism of photoassimilates.

Cancer Imaging: It is used in PET imaging for various cancers, aiding in diagnosis and treatment planning.

Material Science and Engineering: Fluorolink® D is used in the radiolysis of fluoropolymers and the creation of thin-film composite membranes for organic solvent nanofiltration.

Membrane Technology: Its hydrophobic properties are leveraged in creating membranes with enhanced chemical resistance and low surface energy.

Mécanisme D'action

Target of Action

Fluorolink® D is a potential anticancer agent . The primary target of Fluorolink® D is the synthesis of mevalonate , which is an important precursor in the synthesis of cholesterol .

Mode of Action

The exact mechanism of action of Fluorolink® D is still unclear . It is known to inhibit the synthesis of mevalonate . This inhibition may be due to its ability to inhibit complex enzyme reactions .

Biochemical Pathways

Fluorolink® D affects the biochemical pathway involving the synthesis of mevalonate . Mevalonate is a key precursor in the synthesis of cholesterol . By inhibiting the synthesis of mevalonate, Fluorolink® D potentially disrupts the production of cholesterol .

Result of Action

The result of Fluorolink® D’s action is the inhibition of the synthesis of mevalonate . This could potentially lead to a decrease in the production of cholesterol . Given its potential as an anticancer agent , it may also affect complex enzyme reactions involved in apoptosis and cell division .

Analyse Biochimique

Biochemical Properties

Fluorolink® D plays a pivotal role in biochemical reactions by inhibiting the synthesis of mevalonate. This inhibition is believed to occur through its interaction with specific enzymes involved in the mevalonate pathway. Although the exact mechanism remains unclear, it is hypothesized that Fluorolink® D may inhibit complex enzyme reactions, thereby disrupting the production of cholesterol. This disruption can have far-reaching effects on various biochemical processes, including those related to cell growth and proliferation.

Cellular Effects

Fluorolink® D exerts significant effects on various types of cells and cellular processes. By inhibiting the synthesis of mevalonate, Fluorolink® D can influence cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect complex enzyme reactions involved in apoptosis and cell division, potentially leading to decreased cell proliferation and increased cell death. These effects make Fluorolink® D a promising candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of Fluorolink® D involves its ability to inhibit the synthesis of mevalonate. This inhibition is thought to occur through binding interactions with specific enzymes in the mevalonate pathway. By disrupting these enzyme reactions, Fluorolink® D can effectively reduce the production of cholesterol and other downstream metabolites. Additionally, Fluorolink® D may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorolink® D can change over time. Studies have shown that Fluorolink® D is relatively stable and can maintain its inhibitory effects on mevalonate synthesis for extended periods. Prolonged exposure to Fluorolink® D may lead to degradation and reduced efficacy. Long-term studies have also indicated that Fluorolink® D can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of Fluorolink® D vary with different dosages in animal models. At lower doses, Fluorolink® D can effectively inhibit mevalonate synthesis without causing significant toxicity. Higher doses of Fluorolink® D may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcomes without causing harm to the organism.

Metabolic Pathways

Fluorolink® D is involved in the metabolic pathway of mevalonate synthesis. By inhibiting the enzymes responsible for this pathway, Fluorolink® D can disrupt the production of cholesterol and other important metabolites. This disruption can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, Fluorolink® D may interact with cofactors and other regulatory molecules involved in metabolic processes, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, Fluorolink® D is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of Fluorolink® D within different cellular compartments. The distribution of Fluorolink® D can influence its activity and efficacy, as well as its potential side effects.

Subcellular Localization

The subcellular localization of Fluorolink® D is crucial for its activity and function. Fluorolink® D may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target enzymes and exert its inhibitory effects on mevalonate synthesis. Understanding the subcellular distribution of Fluorolink® D is essential for optimizing its therapeutic potential and minimizing potential side effects.

Méthodes De Préparation

Fluorolink® D is synthesized through a series of chemical reactions involving perfluoropolyether (PFPE) technology. The synthetic routes typically involve the use of bifunctional perfluoropolyether structures with high molecular weight. These structures are modified through various chemical reactions to introduce functional groups that facilitate interaction with substrates and polymers . Industrial production methods often involve low-temperature, UV-assisted fluoro olefins photo-oxidation .

Analyse Des Réactions Chimiques

Fluorolink® D undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: Fluorolink® D can undergo substitution reactions where fluorine atoms are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically modified fluorinated compounds with enhanced properties.

Comparaison Avec Des Composés Similaires

Fluorolink® D is unique due to its ability to enhance the properties of target molecules through the attachment of fluorine atoms. Similar compounds include:

Fluorolink® E10-H: Used as a building block for the modification of polyurethanes.

Fluorolink® MD700: Utilized in the modification of various polymer systems.

Fluorolink® P54: Known for its use in surface treatments.

These compounds share similar properties but differ in their specific applications and the types of functional groups they introduce.

Activité Biologique

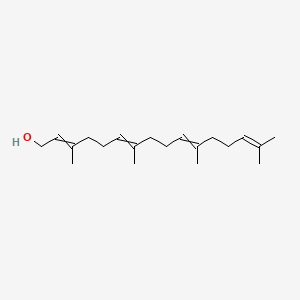

(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol is a linear terpenoid compound known for its diverse biological activities. This article explores its chemical properties, biological activities, and potential applications based on existing literature.

- Molecular Formula : C21H34O

- Molecular Weight : 318.49 g/mol

- CAS Number : 24034-73-9

- IUPAC Name : (2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol

Antioxidant Activity

Studies have demonstrated that (2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. For example:

- A study reported the compound's ability to scavenge free radicals effectively and reduce lipid peroxidation in cell cultures .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens:

- Bacterial Activity : Research indicates that it possesses antibacterial properties against gram-positive and gram-negative bacteria. In vitro studies showed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Antifungal Activity

In addition to antibacterial properties, (2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol has antifungal effects:

- A study evaluated its efficacy against Botrytis cinerea, a common postharvest pathogen in fruits. The compound significantly reduced fungal growth when applied in varying concentrations .

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and influence cellular signaling pathways. The presence of multiple double bonds in its structure contributes to its reactivity with free radicals and microbial membranes.

Case Studies

- Case Study on Antioxidant Effects : A clinical trial investigated the effects of a diet enriched with terpenoid compounds including (2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol on oxidative stress markers in healthy adults. Results indicated a significant reduction in malondialdehyde levels after supplementation over 8 weeks .

- Antimicrobial Efficacy in Food Preservation : Another study explored the use of this compound as a natural preservative in apple storage. Results showed a decrease in fungal infections by 40% when treated with the compound compared to untreated controls .

Propriétés

IUPAC Name |

3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029793 | |

| Record name | Tetraprenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7614-21-3 | |

| Record name | Tetraprenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7614-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.